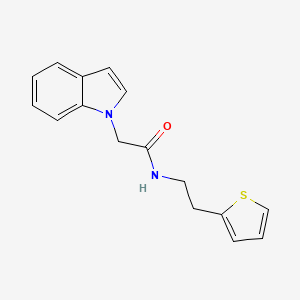

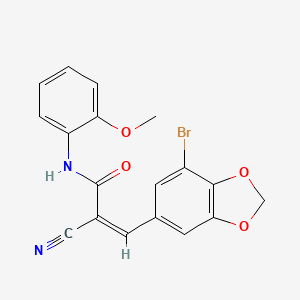

2-(1H-indol-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as ITE, is a small molecule compound that has garnered attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Ethyl indole-2-acetate is a promising scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing compounds with specific biological activities. By modifying its structure, scientists can create derivatives targeting various receptors, enzymes, or pathways. For instance, indole-based compounds have been investigated as anticancer agents, anti-inflammatory drugs, and antimicrobial agents .

Neuroscience and Neuroprotection

Indole derivatives, including ethyl indole-2-acetate, exhibit neuroprotective properties. Researchers study their effects on neuronal health, synaptic plasticity, and neurotransmitter systems. These compounds may play a role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Investigations focus on their ability to modulate neurotransmission, reduce oxidative stress, and enhance neuronal survival .

Antioxidant Activity

Ethyl indole-2-acetate possesses antioxidant properties due to its indole ring system. Antioxidants help neutralize free radicals, protecting cells from oxidative damage. Researchers explore its potential in preventing age-related diseases, cardiovascular disorders, and oxidative stress-related conditions. Understanding its mechanisms of action can guide drug development .

Photophysical Applications

Indole derivatives exhibit interesting photophysical properties. Ethyl indole-2-acetate absorbs UV light and fluoresces, making it useful in fluorescence-based assays. Researchers utilize its fluorescence properties for labeling biomolecules, studying protein-protein interactions, and monitoring cellular processes. Its unique spectral characteristics contribute to its versatility in bioimaging and diagnostics .

Synthetic Chemistry and Organic Synthesis

Ethyl indole-2-acetate serves as a building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing its indole moiety. Reactions such as Friedel-Crafts acylation, Mannich reactions, and cyclizations allow access to diverse indole-containing compounds. Its synthetic versatility makes it valuable for creating libraries of bioactive molecules .

Natural Product Synthesis

Indole alkaloids are abundant in nature and often possess intriguing biological activities. Ethyl indole-2-acetate can serve as a precursor for synthesizing natural products. Researchers explore its use in total synthesis or semisynthesis of alkaloids found in plants, fungi, and marine organisms. By mimicking nature’s chemistry, they aim to access bioactive compounds for pharmacological studies .

Propiedades

IUPAC Name |

2-indol-1-yl-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c19-16(17-9-7-14-5-3-11-20-14)12-18-10-8-13-4-1-2-6-15(13)18/h1-6,8,10-11H,7,9,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZNNXNICXGCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)

![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)

![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)

![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)

![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)